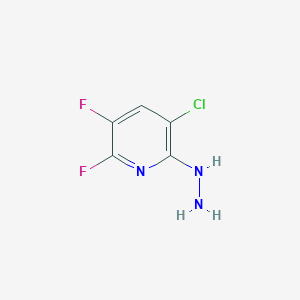







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](NN)=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1.C(O)(=O)C>S([O-])([O-])(=O)=O.[Cu+2].O>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
17.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=C(C1)F)F)NN
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
135 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
while removing water using a Dean-Stark trap
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NC(=C(C1)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |